Hydrocortisone aceponate

Overview

Description

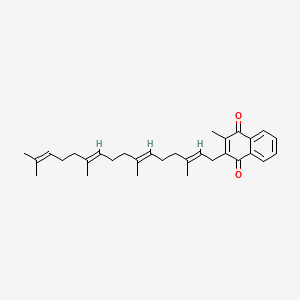

Hydrocortisone aceponate is a synthetic corticosteroid used primarily in veterinary medicine. It is an ester of hydrocortisone (cortisol) with acetic acid and propionic acid. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it effective in treating various dermatoses (skin conditions) in animals .

Scientific Research Applications

Hydrocortisone aceponate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Used in veterinary medicine to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.

Industry: Employed in the formulation of topical creams and sprays for veterinary use.

Mechanism of Action

Target of Action

Hydrocortisone aceponate, a corticosteroid, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Mode of Action

Upon administration, this compound binds to the cytosolic glucocorticoid receptor . This binding forms a receptor-ligand complex that translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction triggers a variety of important cardiovascular, metabolic, immunologic, and homeostatic effects .

Biochemical Pathways

The binding of this compound to the glucocorticoid receptor leads to downstream effects such as the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors . It also promotes anti-inflammatory genes . These actions collectively contribute to the drug’s anti-inflammatory and immunosuppressive properties .

Pharmacokinetics

The pharmacokinetics of hydrocortisone can vary significantly from patient to patient . It is known that this compound, due to its special diester formation, is effective at low doses . This formation increases the transmission of the medicine through the skin and also increases the time that it remains in the affected area .

Result of Action

The primary result of this compound’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It achieves this by stopping the release of chemicals involved in inflammation, thereby reducing swelling, redness, and itching .

Action Environment

The action of this compound is influenced by its environment. Its special diester formation allows it to be effective at low doses and increases its transmission through the skin . This formation also increases the time that the medicine remains in the affected area, making it more effective in treating skin conditions .

Safety and Hazards

Hydrocortisone aceponate is typically used for skin conditions in veterinary practices for dogs. In this instance, it can be used on acute otitis externa, a bacterial infection causing inflammation of the ear canal, as well as a treatment for itchy skin caused by allergies . Side effects include inhibition of bone formation, suppression of calcium absorption, delayed wound healing, and redness on skin .

Future Directions

Topical corticosteroids are an essential tool for treating inflammatory skin conditions such as psoriasis and atopic dermatitis. The main use for hydrocortisone aceponate is for atopic skin conditions and acute ear infections. It is shown to help with skin lesions and inflammation that respond to corticosteroids but may have been resistant to other treatments .

Biochemical Analysis

Biochemical Properties

Hydrocortisone aceponate interacts with the cytosolic glucocorticoid receptor . Upon binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction influences the expression of genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It suppresses cell-mediated immunity by reducing cytokine production, which in turn limits T cell proliferation . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the cytosolic glucocorticoid receptor . This binding forms a receptor-ligand complex that moves into the cell nucleus and binds to glucocorticoid response elements in the promoter region of target genes . This binding interaction leads to changes in gene expression, including the inhibition of genes coding for various cytokines .

Temporal Effects in Laboratory Settings

This compound is a relatively stable substance, showing no significant sign of degradation after 12 months of storage under long-term and accelerated conditions . Modest instability was noted on exposure to light, suggesting that the substance should be stored protected from light .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . The recommended dosage for dogs, for example, is 1.52 µg of this compound per cm² of affected skin per day . This dosage can be achieved with two pump spray activations over a surface equivalent to a square of 10 cm x 10 cm .

Metabolic Pathways

This compound is primarily metabolized in the liver via the CYP3A4 enzyme . After metabolism, corticosteroids are excreted by the kidneys, and some of the topical corticosteroids and their metabolites are also excreted into the bile .

Transport and Distribution

It is known that after binding to the glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol, where it binds to the glucocorticoid receptor . After this binding event, the receptor-ligand complex translocates into the cell nucleus , indicating that this compound can be found both in the cytosol and the nucleus of the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrocortisone aceponate is synthesized through esterification of hydrocortisone with acetic acid and propionic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired ester without significant side reactions .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The industrial production also includes steps for purification and stabilization of the compound to enhance its shelf life .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone aceponate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Substitution reactions can occur at the ester functional groups, leading to the formation of different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Acid or base catalysts are often used to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of different esters depending on the substituent used.

Comparison with Similar Compounds

Hydrocortisone acetate: Another ester of hydrocortisone, used for similar anti-inflammatory purposes.

Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A more potent glucocorticoid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: Hydrocortisone aceponate is unique due to its diester formation, which enhances its transmission through the skin and prolongs its retention in the affected area. This makes it effective at lower doses compared to other corticosteroids .

Properties

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O7/c1-5-22(31)33-26(21(30)14-32-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)23(18)20(29)13-25(19,26)4/h12,18-20,23,29H,5-11,13-14H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBMYAOAMQLLPK-FZNHGJLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |

| Record name | Hydrocortisone aceponate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14538 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

74050-20-7 | |

| Record name | Hydrocortisone aceponate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone aceponate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone aceponate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14538 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocortisone 17-propionate 21-acetate, 11β, 17, 21-trihydroxypregna-4-ene-3, 20-dione 21-acetate 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE ACEPONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2340UP1L2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Hydrocortisone aceponate (HCA) and how does it work?

A1: HCA is a non-halogenated, double-esterified topical glucocorticoid. Like other glucocorticoids, it works by binding to glucocorticoid receptors in the skin. This binding leads to a cascade of downstream effects, including the inhibition of inflammatory mediators like prostaglandins and leukotrienes. [, , , ]

Q2: What makes HCA different from other topical glucocorticoids?

A2: HCA is a double ester, which means it has been modified to enhance its penetration into the skin while minimizing systemic absorption. This characteristic contributes to its favorable safety profile. [, , , ]

Q3: What is the molecular formula and weight of HCA?

A3: Unfortunately, the provided research articles do not explicitly mention the molecular formula or weight of HCA.

Q4: What skin conditions is HCA used to treat?

A4: HCA has been shown to be effective in treating various steroid-responsive dermatoses in humans and animals. These include atopic dermatitis, erythemato-ceruminous otitis externa, and flea allergy dermatitis. [, , , , , , , , , , ]

Q5: What is the evidence for HCA’s efficacy in treating canine atopic dermatitis?

A6: Several studies have investigated HCA for canine atopic dermatitis. A randomized controlled trial found HCA spray significantly reduced clinical signs compared to placebo over 28 days. Another study demonstrated comparable efficacy to oral ciclosporin over 84 days. [, ]

Q6: Can HCA be used in cats?

A7: While not licensed for use in cats, an open-label pilot study suggested HCA spray might be effective and safe in managing presumed feline allergic dermatitis. Further research is needed to confirm these findings. []

Q7: Does HCA cause skin atrophy?

A9: HCA exhibits a lower tendency to cause skin atrophy compared to some other potent topical glucocorticoids. Studies using high-frequency ultrasound have shown that HCA did not induce significant skin thinning, unlike betamethasone-17-valerate. []

Q8: How is HCA absorbed and metabolized?

A11: HCA, being a double ester, undergoes hydrolysis in the skin, converting it to its active form, hydrocortisone. This process allows for a controlled release and reduces the risk of systemic side effects associated with direct glucocorticoid application. [, ]

Q9: What are the advantages of HCA being formulated as a spray?

A12: The spray formulation allows for convenient and even application, particularly in hairy areas. It also enhances drug delivery by increasing the surface area of contact with the skin. [, , , , ]

Q10: Are there any other novel drug delivery systems being explored for HCA?

A13: While the provided research mainly focuses on topical application via creams and sprays, transdermal sprays have been researched for other hormone deliveries, potentially opening avenues for HCA delivery as well. []

Q11: What are the future research directions for HCA?

A14: Further research could explore alternative delivery systems for HCA to improve efficacy and patient compliance. Additionally, investigating its use in other inflammatory skin conditions and expanding its application in veterinary medicine could be beneficial. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)

![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)

![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)

![2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide](/img/structure/B1673376.png)